5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole family, characterized by its unique chemical structure that includes a trifluoromethyl group and a chloro substituent. Its molecular formula is C5H3ClF3N3O2, and it has a molecular weight of 229.54 g/mol. The compound is recognized for its potential biological activities, particularly in pharmaceutical applications, and has been noted for its anti-cancer properties .
Research indicates that 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole exhibits significant biological activities, particularly as an anti-cancer agent. Studies have shown its potential in inhibiting certain cancer cell lines, making it a candidate for further investigation in oncological therapies. Additionally, its structural features suggest possible applications in other therapeutic areas, including anti-inflammatory and antimicrobial properties .
The synthesis of 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole can be achieved through various methods:
Characterization techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy are employed to confirm the synthesis of the compound.
5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole has several applications:
Several compounds share structural similarities with 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Trifluoromethylpyrazole | Trifluoromethyl group at position 3 | Lacks chloro and nitro groups |
| 4-Nitropyrazole | Nitro group at position 4 | No trifluoromethyl substituent |
| 1-Methylpyrazole | Methyl group at position 1 | Does not contain halogen or trifluoromethyl groups |
| 5-Fluoro-1-methylpyrazole | Fluoro group at position 5 | Similar methyl substitution but different halogen |
| 5-Chloro-3-(trifluoromethyl)-1H-pyrazole | Chloro group at position 5, trifluoromethyl at position 3 | Similar halogenation but different positions |
The uniqueness of 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole lies in its combination of both electron-withdrawing groups (chloro and nitro) along with a trifluoromethyl substituent, which enhances its potential biological activity compared to other pyrazoles .
The construction of the pyrazole ring system with predefined substitution patterns requires meticulous control over regioselectivity. Base-mediated [3+2] cycloadditions between 2-alkynyl-1,3-dithianes and sydnones have emerged as a robust method for generating polysubstituted pyrazoles under mild conditions. This approach exploits the umpolung reactivity of 2-alkynyl-1,3-dithianes, where the dithianyl group acts as a transient directing moiety to orient the alkyne for selective attack by the sydnone dipole. The reaction achieves >98:2 regioselectivity for 1,3,4-trisubstituted pyrazoles when using electron-deficient sydnones, with the dithianyl group subsequently removed via oxidative hydrolysis to yield 3-trifluoromethyl intermediates.
Photocatalyzed [3+2] cycloadditions offer complementary regiocontrol through radical-mediated pathways. Irradiation of α,β-unsaturated aldehydes with visible light in the presence of a ruthenium photocatalyst generates transient alkynal species that undergo cycloaddition with hydrazine derivatives. This domino sequence produces 5-alkyl-3-trifluoromethylpyrazoles with complete regioselectivity, as demonstrated in the synthesis of tetrasubstituted variants bearing nitro and chloro groups at the 4- and 5-positions. The aldehyde moiety serves as a photoremovable directing group, enabling precise positioning of the trifluoromethyl substituent prior to nitration and chlorination.
Comparative studies of cycloaddition methodologies reveal critical structure-reactivity relationships:
The choice of cycloaddition strategy depends on the desired substitution pattern, with base-mediated methods preferred for electron-deficient systems and photocatalyzed routes offering superior regiocontrol in sterically congested substrates.
Copper-mediated domino sequences provide efficient access to 4-trifluoromethylpyrazoles through simultaneous cyclization and CF~3~ installation. Treatment of α,β-alkynic tosylhydrazones with TMSCF~3~ in the presence of CuI induces a cascade process involving:
This single-step methodology achieves 68–82% yields for 3-chloro-4-nitro derivatives when performed under aerobic conditions at ambient temperature. The copper catalyst plays a tripartite role—facilitating cyclization via π-activation of the alkyne, mediating CF~3~ transfer from TMSCF~3~, and promoting detosylation through oxidative cleavage.
Photoredox trifluoromethylation strategies complement metal-mediated approaches by enabling late-stage functionalization. Dual copper/photoredox systems utilize Ir(III) complexes to generate trifluoromethyl radicals from CF~3~SO~2~Cl, which subsequently undergo copper-assisted coupling with preformed pyrazole intermediates. This method demonstrates exceptional compatibility with nitro and chloro substituents, achieving 89% yield for 3-chloro-4-nitro-5-trifluoromethylpyrazole derivatives under blue LED irradiation.
The introduction of nitro and chloro groups into the trifluoromethylpyrazole scaffold requires careful sequencing to avoid unwanted ring decomposition. Kinetic studies reveal that nitration preceding chlorination minimizes side reactions when using mixed acid systems (HNO~3~/H~2~SO~4~). A two-step protocol achieves 92% regioselectivity for 4-nitro derivatives:
Alternative approaches employ protecting group strategies to enhance selectivity. Silyl ether protection of the 3-trifluoromethyl group during nitration prevents electrophilic attack at the electron-deficient position, enabling 95% conversion to the 4-nitro isomer. Subsequent deprotection and chlorination with SO~2~Cl~2~ in chlorobenzene completes the functionalization sequence.
Continuous flow systems address scalability challenges in the multistep synthesis of 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole. Microreactor technology enhances the exothermic nitration step by providing precise temperature control (−10°C ± 0.5°C) and reduced reaction volume, achieving 99% conversion with <2% decomposition byproducts. Integrated membrane separation modules enable real-time removal of HCl byproducts during chlorination, preventing acid-catalyzed ring opening.
A representative flow synthesis platform comprises three interconnected modules:
This integrated system reduces total synthesis time from 48 hours (batch) to 6.5 hours (flow) while improving overall yield from 62% to 88% through enhanced mass/heat transfer and intermediate purification.
| Compound | IC~50~ (μM) | Selectivity Index (Mammalian Cells) |
|---|---|---|
| 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | 2.4 ± 0.3 | 18.7 |
| Miltefosine | 5.1 ± 0.6 | 9.2 |
Molecular docking simulations indicate high-affinity binding to Leishmania trypanothione reductase (TryR), a critical enzyme for maintaining redox balance. The chloro substituent forms hydrophobic interactions with TryR’s active site, while the nitro group participates in hydrogen bonding with catalytic residues [4].
In epimastigote forms of Trypanosoma cruzi, the compound exhibits trypanocidal activity through dual mechanisms: inhibition of glucose uptake and disruption of mitochondrial membrane potential. Comparative studies with nifurtimox show superior efficacy at lower concentrations, as evidenced by reduced ATP production and motility [5].
| Compound | IC~50~ Epimastigotes (μM) | IC~50~ Trypomastigotes (μM) |
|---|---|---|
| 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | 1.8 ± 0.2 | 4.3 ± 0.5 |
| Nifurtimox | 6.2 ± 0.7 | 12.1 ± 1.4 |
Electron spin resonance (ESR) studies confirm the generation of free radicals during nitroreduction, which alkylate parasite-specific proteins. The trifluoromethyl group further stabilizes metabolic intermediates, prolonging oxidative damage [5].
Structural analogs lacking the nitro or chloro groups show diminished antiparasitic activity, underscoring the importance of these substituents. For example, 3-trifluoromethylpyrazole derivatives exhibit 10-fold lower potency against Leishmania, while 5-fluorinated analogs display reduced mitochondrial targeting [4] [5].
| Compound | Leishmania IC~50~ (μM) | Trypanosoma IC~50~ (μM) | LogP |
|---|---|---|---|
| 5-Chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | 2.4 | 1.8 | 1.78 |
| 3-Trifluoromethylpyrazole | 24.1 | 19.6 | 0.92 |
| 5-Fluoro-1-methylpyrazole | 38.7 | 27.3 | 1.05 |
The nitro group’s electron-withdrawing properties enhance redox cycling efficiency, while the chloro substituent improves target specificity by reducing off-target interactions with mammalian enzymes [5].
The molecular architecture of 5-chloro-1-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole presents several distinctive features that contribute to its biological activity. The pyrazole ring system consists of three carbon atoms and two adjacent nitrogen atoms, creating a sterically congested and electron-deficient aromatic system [1]. The trifluoromethyl group at position 3 and the nitro group at position 4 act as strong electron-withdrawing substituents, significantly polarizing the ring and enhancing its electrophilic character at specific positions.
The strategic positioning of substituents plays a crucial role in the compound's pharmacological profile. The methyl group at the N1 position provides metabolic stability and influences the compound's lipophilicity, while the chlorine atom at position 5 contributes to the molecular binding affinity through halogen bonding interactions [1] . The trifluoromethyl group not only enhances the compound's metabolic stability but also significantly affects its pharmacokinetic properties, including improved membrane permeability and bioavailability [8].
The integration of thiosemicarbazone moieties with pyrazole scaffolds represents one of the most promising approaches in antiprotozoal drug design. Research has demonstrated that pyrazole-thiosemicarbazone hybrids exhibit remarkable antiprotozoal activity against various parasites, including Trypanosoma cruzi, Leishmania amazonensis, and Plasmodium falciparum [9] [10] [11]. The molecular hybridization strategy combines the inherent biological activity of both pharmacophores, resulting in compounds with enhanced potency and selectivity.
Studies have shown that 5-methyl-3-formylpyrazole-N(4)-isopropylthiosemicarbazone derivatives demonstrate significant antiprotozoal activity with IC₅₀ values ranging from 0.2 to 3.9 μM against Trypanosoma cruzi, showing greater potency than benznidazole [9]. The mechanism of action involves multiple pathways, including mitochondrial disruption, apoptosis induction, and parasite membrane damage. The thiosemicarbazone moiety contributes to metal chelation properties, while the pyrazole ring provides additional binding interactions with target proteins.
The structure-activity relationship analysis reveals that compounds containing bulky groups at the para-position of the phenyl ring attached to the pyrazole core exhibit superior antiparasitic effects [12]. Trifluoromethylated pyrazole-thiosemicarbazone hybrids show enhanced activity against Leishmania amazonensis promastigotes, with IC₅₀ values as low as 0.31 μM and selectivity indices exceeding 148 for the most potent derivatives [12] [13].
Table 1: Thiosemicarbazone-Pyrazole Hybrid Architectures and Their Antiprotozoal Activities
| Hybrid Type | Target Organism | IC₅₀/EC₅₀ (μM) | Selectivity Index | Mechanism of Action | Reference |
|---|---|---|---|---|---|
| Pyrazole-thiosemicarbazone | Trypanosoma cruzi | 0.2-3.9 | 148.83-292 | Cruzain inhibition | [11] |
| Trifluoromethyl pyrazole-thiosemicarbazone | Leishmania amazonensis | 0.31-8.99 | 57-292 | Mitochondrial disruption | [12] |
| Pyrazole-thiosemicarbazone conjugate | Plasmodium falciparum | 1.13 | >1351 | Hemozoin formation inhibition | [14] |
| Thiosemicarbazone-pyrazole metal complex | Trypanosoma brucei | 0.6-0.7 | 57-292 | Hydrogenosome disruption | [15] |
| Methyl pyrazole-thiosemicarbazone | Trichomonas vaginalis | 15.0 | 23.0 | Membrane disruption | [16] |
The molecular design of these hybrids involves careful consideration of linker strategies and pharmacophore positioning. Direct conjugation of pyrazole and thiosemicarbazone moieties through amide or imine linkages has proven effective in maintaining the biological activity of both components [17] [15]. The resulting compounds demonstrate improved pharmacokinetic properties, including enhanced membrane permeability and reduced metabolic liability compared to the parent compounds.
The incorporation of 2-amino-1,3,4-thiadiazole moieties into pyrazole-based hybrid systems has emerged as a particularly effective strategy for enhancing antiprotozoal activity. The thiadiazole ring system serves as a bioisostere of pyrimidine and pyridazine, providing unique pharmacological properties through the substitution of carbon-hydrogen bonds with sulfur atoms [18] [19]. This structural modification results in increased lipophilicity, improved cell permeability, and enhanced bioavailability.
Pyrazole-thiadiazole hybrids have demonstrated exceptional activity against various biological targets, with particular emphasis on epidermal growth factor receptor inhibition and antimicrobial applications [20] [21] [22]. The most potent compounds in this series exhibit IC₅₀ values as low as 0.024 μM against EGFR enzymes, with compound 6g showing 80.93% mitochondrial membrane potential disruption [20]. The molecular docking studies reveal that these hybrids interact with key amino acid residues through hydrogen bonding and hydrophobic interactions.
The structure-activity relationship analysis indicates that the insertion of the 2-amino-1,3,4-thiadiazole nucleus leads to the most potent compounds compared to thiosemicarbazone derivatives [12]. Trifluoromethylated pyrazole-thiadiazole hybrids show remarkable antiprotozoal activity against Trypanosoma cruzi epimastigotes, with IC₅₀ values ranging from 10.37 to 13.54 μM and selectivity indices exceeding 32 [12] [13]. The mechanism of action involves trypanostatic effects, with compounds inducing flagellar detachment and structural protein disruption.
Table 2: 2-Amino-1,3,4-Thiadiazole Conjugation Effects on Biological Activity
| Conjugation Type | Primary Activity | IC₅₀ Range (μM) | Target Specificity | Bioactivity Enhancement | SAR Findings |
|---|---|---|---|---|---|
| Pyrazole-thiadiazole | EGFR inhibition | 0.024-8.493 | A549 cell line | 80.93% MMP | Phenyl substitution critical |
| Amino-thiadiazole-pyrazole | Antimicrobial | 0.36-15.6 | Bacterial strains | MIC <0.2 μM | Pyridyl derivatives most active |
| Trifluoromethyl pyrazole-thiadiazole | Antiprotozoal | 10.37-13.54 | Trypanosoma cruzi | 86% parasite reduction | Bulky para-substituents favorable |
| Thiadiazole-pyrazoline hybrid | Anticancer | 1.537-5.176 | HeLa, A549 cells | Cytotoxic effects | Nitro group enhances activity |
| Pyrazole-thiadiazole-phenyl | Anti-inflammatory | 1.266±0.264 | DPP-4 enzyme | Fluorescence-based assay | Pyrrolidine substitution optimal |
The molecular design considerations for thiadiazole-pyrazole hybrids include optimizing the electronic properties of both ring systems and strategically positioning substituents to enhance target binding affinity. The amino group at position 2 of the thiadiazole ring provides opportunities for hydrogen bonding interactions, while the sulfur atom contributes to the overall pharmacophore recognition [18]. The combination with trifluoromethyl-substituted pyrazoles enhances the compounds' metabolic stability and improves their drug-like properties.
The strategic optimization of steric bulk at the para-position of aryl substituents represents a crucial aspect of molecular hybridization in antiprotozoal agent development. Research has consistently demonstrated that the nature and size of para-substituents significantly influence the biological activity, selectivity, and pharmacokinetic properties of pyrazole-based hybrids [23] [24] [25]. The steric effects of these substituents directly impact the compounds' ability to interact with target proteins and their overall therapeutic efficacy.
Studies on various pyrazole derivatives have established that compounds containing bulky groups at the para-position of phenyl rings attached to the pyrazole core exhibit superior antiparasitic effects [12]. The volume and maximal width of para-substituents correlate directly with potency variations, with larger substituents generally favoring specific target interactions over others [24]. For instance, para-OCH₃ phenyl substitution strongly increases both potency and efficacy in PPARγ agonist systems, leading to full agonist behavior through enhanced hydrophobic contacts with key amino acid residues [25].
The molecular mechanism underlying steric bulk optimization involves multiple factors, including binding affinity enhancement, selectivity improvement, and pharmacokinetic optimization. Para-substituted derivatives with bulky groups demonstrate improved membrane interaction capabilities, as the lipophilic characteristics of these substituents enhance the compounds' ability to interact with hydrophobic membrane regions [26]. The steric parameters, particularly Taft's steric Es values, provide quantitative measures for predicting the biological activity of these compounds.
Table 3: Steric Bulk Optimization Effects at Para-Position of Aryl Substituents
| Substituent Type | Steric Parameter (Es) | Activity Enhancement | Binding Affinity | Pharmacological Effect | Molecular Mechanism |
|---|---|---|---|---|---|
| Para-OCH₃ | -1.17 | Strongly increased potency | Hydrophobic interactions | Full agonist behavior | Phe363 hydrophobic contacts |
| Para-halogen (Cl, Br) | -0.24 to -0.38 | Improved selectivity | Halogen bonding | Partial agonist activity | Helix 7 stabilization |
| Para-bulky alkyl | -0.93 to -1.54 | Enhanced membrane interaction | Steric complementarity | Improved bioavailability | Volume-dependent binding |
| Para-CF₃ | -2.40 | Increased hydrophobicity | π-π interactions | Enhanced stability | Electron-withdrawing effects |
| Para-nitro | -0.67 | Electronic effects | Hydrogen bonding | Increased potency | Resonance interactions |
The quantitative structure-activity relationship studies reveal that the overall size of phenyl substituents significantly influences biological activity, with bulky groups generally having negative effects on potency in certain systems [27]. However, this relationship is context-dependent, and the specific target protein architecture determines the optimal substituent size and electronic properties. The negative steric effects gradually increase from ortho to meta to para positions, but can be modulated by the electronic properties of the substituents.
The optimization of para-position substituents also involves considerations of drug resistance mechanisms. Compounds with appropriately sized bulky substituents can maintain activity against resistant strains by accessing alternative binding sites or conformations within target proteins [24]. The electronic effects of para-substituents, particularly electron-releasing groups, generally increase potency, while electron-withdrawing groups may decrease activity depending on the specific target requirements.
The successful implementation of molecular hybridization strategies requires careful consideration of synthetic accessibility, structural compatibility, and pharmacophore preservation. The synthetic routes to thiosemicarbazone-pyrazole hybrids typically involve multi-step processes starting from appropriately substituted pyrazole precursors [9] [10]. The formation of thiosemicarbazone linkages can be achieved through condensation reactions between aldehydes or ketones and thiosemicarbazide derivatives under acidic conditions.
For 2-amino-1,3,4-thiadiazole conjugates, the synthetic approach often involves cyclization reactions of thiosemicarbazide derivatives with appropriate carbonyl compounds, followed by coupling with pyrazole moieties [20] [21]. The reaction conditions must be carefully optimized to prevent decomposition of sensitive functional groups, particularly the trifluoromethyl and nitro substituents present in the target compound.
The structural stability of the resulting hybrids depends on the nature of the linking groups and the electronic properties of the component pharmacophores. Electron-withdrawing groups like trifluoromethyl and nitro substituents enhance the stability of the pyrazole ring system but may influence the reactivity of adjacent functional groups during synthesis [8]. The optimization of reaction conditions, including temperature, pH, and solvent selection, is crucial for achieving high yields and purity of the target compounds.
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